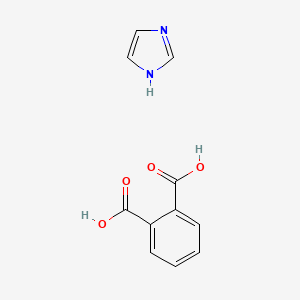
1H-imidazole;phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-imidazole;phthalic acid: is a compound that combines the structural features of imidazole and phthalic acid Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, while phthalic acid is a benzene ring with two carboxylic acid groups at the ortho positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-imidazole can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia. Another method is the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base .
Phthalic acid is typically produced by the catalytic oxidation of ortho-xylene or naphthalene. The process involves the use of a vanadium pentoxide catalyst and air at high temperatures .
Industrial Production Methods: Industrial production of 1H-imidazole involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Phthalic acid is produced on an industrial scale using continuous flow reactors and catalytic oxidation processes .
Chemical Reactions Analysis
Types of Reactions: 1H-imidazole undergoes various chemical reactions, including:
Oxidation: Imidazole can be oxidized to form imidazolone derivatives.
Reduction: Reduction of imidazole can lead to the formation of imidazolidine.
Substitution: Imidazole can undergo electrophilic substitution reactions at the C-2 position.
Phthalic acid can undergo reactions such as:
Esterification: Reaction with alcohols to form phthalate esters.
Amidation: Reaction with amines to form phthalamides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro compounds in the presence of a catalyst.
Major Products:
Oxidation of imidazole: Imidazolone derivatives.
Reduction of imidazole: Imidazolidine.
Esterification of phthalic acid: Phthalate esters.
Scientific Research Applications
1H-imidazole and phthalic acid have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Imidazole derivatives are used as enzyme inhibitors and in the study of biological pathways.
Medicine: Imidazole-based compounds are used in antifungal and anticancer drugs.
Industry: Phthalic acid is used in the production of plasticizers, resins, and dyes
Mechanism of Action
The mechanism of action of 1H-imidazole involves its ability to act as a nucleophile due to the presence of nitrogen atoms in the ring. This allows it to participate in various chemical reactions, including coordination with metal ions and acting as a base in acid-base reactions. Phthalic acid, on the other hand, acts as a dicarboxylic acid and can form esters and amides through nucleophilic acyl substitution reactions .
Comparison with Similar Compounds
Benzimidazole: Similar to imidazole but with a fused benzene ring.
Pyrrole: A five-membered ring with one nitrogen atom.
Phthalimide: Derived from phthalic acid but with an imide group instead of carboxylic acids
Properties
CAS No. |
380914-29-4 |
|---|---|
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
1H-imidazole;phthalic acid |
InChI |
InChI=1S/C8H6O4.C3H4N2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-5-3-4-1/h1-4H,(H,9,10)(H,11,12);1-3H,(H,4,5) |
InChI Key |
WMDREPIZMRNXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.C1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















